molecular formula C24H51BO4Sn B12701235 2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 84712-69-6

2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane

Katalognummer: B12701235
CAS-Nummer: 84712-69-6
Molekulargewicht: 533.2 g/mol
InChI-Schlüssel: RWASAPDGVFSDLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C24H51BO4Sn and its molecular weight is 533.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

The preparation methods for EINECS 283-759-2 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to produce the compound in bulk.

Analyse Chemischer Reaktionen

EINECS 283-759-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.

    Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.

    Reaction Conditions: These reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

EINECS 283-759-2 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of EINECS 283-759-2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound. Research studies aim to elucidate these mechanisms to understand its potential therapeutic and industrial applications .

Vergleich Mit ähnlichen Verbindungen

EINECS 283-759-2 can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

CAS-Nummer

84712-69-6

Molekularformel

C24H51BO4Sn

Molekulargewicht

533.2 g/mol

IUPAC-Name

tributyl-[4-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxystannane

InChI

InChI=1S/C12H24BO4.3C4H9.Sn/c1-9(14)7-11(3,4)16-13-15-10(2)8-12(5,6)17-13;3*1-3-4-2;/h9-10H,7-8H2,1-6H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI-Schlüssel

RWASAPDGVFSDLS-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(CC(O1)(C)C)C)OC(C)(C)CC(C)O[Sn](CCCC)(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.